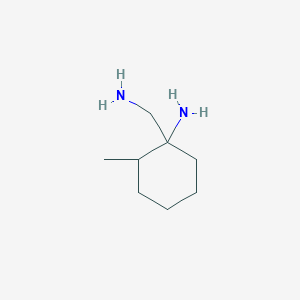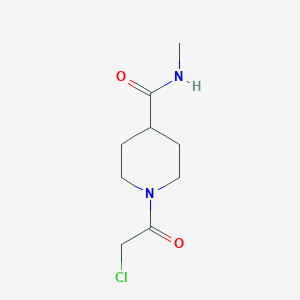
1-(2-chloroacetyl)-N-methylpiperidine-4-carboxamide
Descripción general
Descripción
1-(2-chloroacetyl)-N-methylpiperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a chloroacetyl group attached to the nitrogen atom of the piperidine ring, along with a carboxamide group at the 4-position
Aplicaciones Científicas De Investigación
1-(2-chloroacetyl)-N-methylpiperidine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as a reagent in chemical processes.
Direcciones Futuras
The compound “1-(2-chloroacetyl)-N-methylpiperidine-4-carboxamide” has potential for future research and development. It can serve as a versatile building block for synthesizing various heterocycles like pyridine, pyrimidine, and pyrrole derivatives . Its unique nucleophilicity and electrophilicity facilitate the construction of complex heterocyclic structures, which are pivotal in pharmaceutical development .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as clobetasone , are known to target corticosteroid receptors, which play a crucial role in regulating inflammation and immune responses .
Mode of Action
For instance, clobetasone, a corticosteroid, binds to corticosteroid receptors and modulates gene expression to exert anti-inflammatory effects .
Biochemical Pathways
Compounds with a similar piperidine structure have been reported to inhibit enzymes like dipeptidyl peptidase-4 (dpp4) , which plays a role in glucose metabolism and immune regulation .
Result of Action
Similar compounds have been reported to have anti-inflammatory effects .
Análisis Bioquímico
Biochemical Properties
1-(2-chloroacetyl)-N-methylpiperidine-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with tubulin, a protein that is essential for microtubule formation. The compound binds to the colchicine binding site on tubulin, inhibiting tubulin polymerization and suppressing microtubule dynamics . This interaction disrupts the normal function of microtubules, which are crucial for cell division and intracellular transport.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with tubulin leads to the inhibition of cell division, resulting in cell cycle arrest . Additionally, this compound can induce apoptosis in cancer cells by disrupting the microtubule network, which is essential for cell survival and proliferation . This compound also affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the colchicine binding site on tubulin, forming a complex that inhibits tubulin polymerization . This inhibition prevents the formation of microtubules, leading to the disruption of the mitotic spindle and cell cycle arrest. Additionally, this compound can modulate gene expression by affecting transcription factors and signaling pathways involved in cell proliferation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained inhibition of cell division and prolonged cell cycle arrest, which may have implications for its use in cancer therapy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit cell division and induce apoptosis in cancer cells without causing significant toxicity . At high doses, this compound may exhibit toxic effects, including damage to normal cells and tissues . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect, and exceeding this dosage can lead to adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can inhibit the activity of dipeptidyl peptidase IV (DPP-IV), an enzyme that plays a role in glucose metabolism and insulin regulation . By inhibiting DPP-IV, this compound can enhance insulin secretion and improve glucose tolerance, making it a potential candidate for the treatment of type-II diabetes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also affected by its affinity for different cell types and its ability to penetrate biological barriers.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be localized to specific compartments or organelles within the cell, depending on its targeting signals and post-translational modifications . For example, this compound can be targeted to the endoplasmic reticulum, where it interacts with proteins involved in protein folding and secretion. Additionally, the compound can accumulate in the nucleus, affecting gene expression and cell cycle regulation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloroacetyl)-N-methylpiperidine-4-carboxamide typically involves the reaction of N-methylpiperidine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
N-methylpiperidine+chloroacetyl chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as:
- Mixing the reactants in a suitable solvent.
- Controlling the temperature and pressure to facilitate the reaction.
- Purifying the product through techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-chloroacetyl)-N-methylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products include substituted piperidine derivatives.
Hydrolysis: Products include carboxylic acids and amines.
Oxidation and Reduction: Products include N-oxides and reduced amines.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: This compound shares the chloroacetyl group but has a different ring structure.
2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide: This compound has a similar chloroacetyl group but is part of a more complex structure.
Uniqueness
1-(2-chloroacetyl)-N-methylpiperidine-4-carboxamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for targeted interactions with biological molecules, making it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
1-(2-chloroacetyl)-N-methylpiperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O2/c1-11-9(14)7-2-4-12(5-3-7)8(13)6-10/h7H,2-6H2,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDDNFYYSVEQMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCN(CC1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[cyclopropyl(propyl)sulfamoyl]-1H-pyrazol-1-yl}acetic acid](/img/structure/B1371055.png)
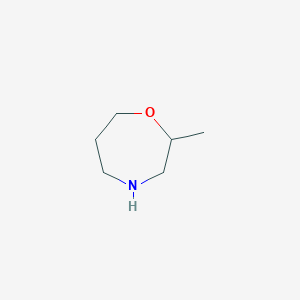
![2-[4-(2-Amino-4-fluorophenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1371059.png)
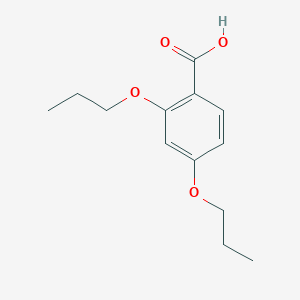
![2-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-5-amine](/img/structure/B1371063.png)
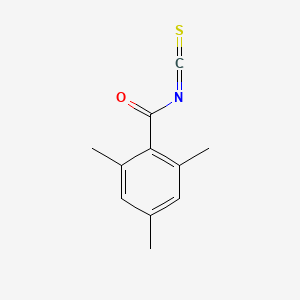
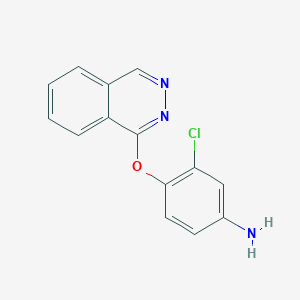
![4-amino-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B1371068.png)
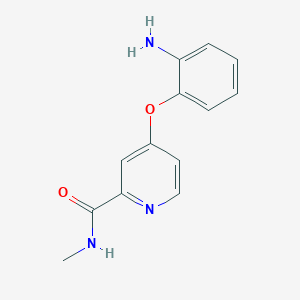

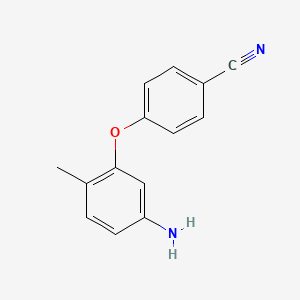
![1-[2-(4-Aminophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B1371075.png)
![[6-(4-Benzyl-1-piperazinyl)-3-pyridinyl]-methanamine](/img/structure/B1371077.png)
